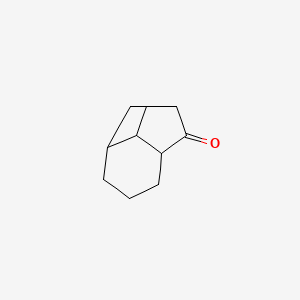
1-(2-Anilinophenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Anilinophenyl)-3-phenylurea is an organic compound with a complex structure, characterized by the presence of both aniline and phenylurea groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilinophenyl)-3-phenylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the reaction of 2-anilinophenyl isocyanate with phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 1-(2-Anilinophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
1-(2-Anilinophenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(2-Anilinophenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound .
Molecular Targets and Pathways:
Kinases: The compound can inhibit kinase activity, affecting signaling pathways involved in cell proliferation and survival.
Receptors: It can also interact with specific receptors, modulating their activity and influencing cellular responses.
類似化合物との比較
- 2-Anilinophenylurea
- 3-Phenylurea
- 2,3-Dianilinophenylurea
特性
分子式 |
C19H17N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
1-(2-anilinophenyl)-3-phenylurea |
InChI |
InChI=1S/C19H17N3O/c23-19(21-16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-15-9-3-1-4-10-15/h1-14,20H,(H2,21,22,23) |
InChIキー |
MIZSIIFJVQDSQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


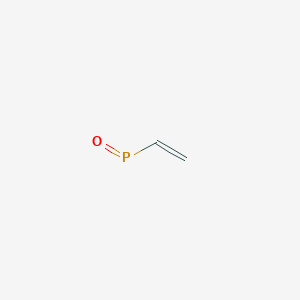
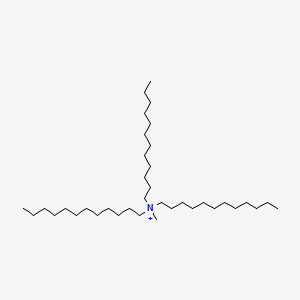
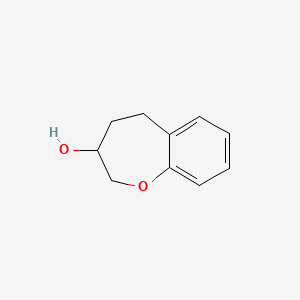
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
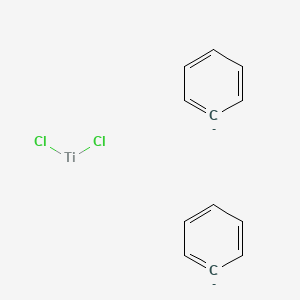
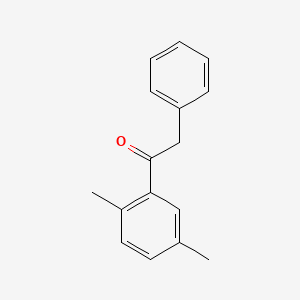
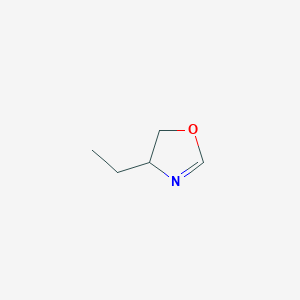
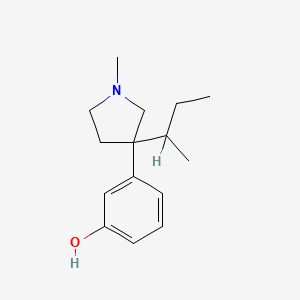
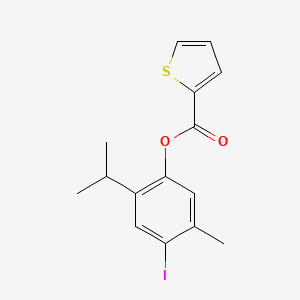
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
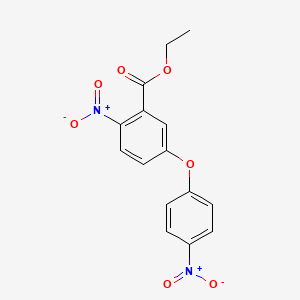
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
